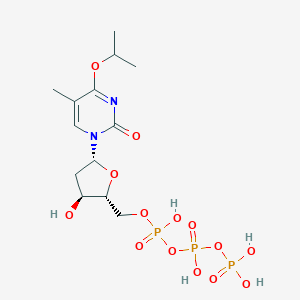
Dipotassium;tetrachloropalladium;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium tetrachloropalladium dichloride, also known as K2PdCl4, is a chemical compound that has been extensively studied for its potential applications in various scientific research areas. It is a coordination complex of palladium that contains two potassium ions and four chloride ions.
Wissenschaftliche Forschungsanwendungen
Dipotassium;tetrachloropalladium;dichloride has been widely used in scientific research due to its unique properties. It has been studied as a catalyst in various organic reactions, including Suzuki coupling, Heck reaction, and Sonogashira coupling. It has also been used as a precursor for the synthesis of other palladium complexes. Additionally, Dipotassium;tetrachloropalladium;dichloride has been investigated for its potential applications in the field of nanotechnology, as it can be used to synthesize palladium nanoparticles with controlled size and shape.
Wirkmechanismus
The mechanism of action of Dipotassium;tetrachloropalladium;dichloride is related to its ability to act as a catalyst in various reactions. It works by coordinating with the reactants and facilitating the formation of new chemical bonds. In organic reactions, Dipotassium;tetrachloropalladium;dichloride can activate the carbon-hydrogen bond in the substrate and form a new carbon-carbon bond with the other reactant. This process is known as oxidative addition. In addition, Dipotassium;tetrachloropalladium;dichloride can also facilitate the elimination of certain functional groups, such as halides, through a process known as beta-elimination.
Biochemische Und Physiologische Effekte
Dipotassium;tetrachloropalladium;dichloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic in animal studies. In vitro studies have suggested that Dipotassium;tetrachloropalladium;dichloride may have antioxidant properties and can scavenge free radicals. Additionally, Dipotassium;tetrachloropalladium;dichloride has been investigated for its potential applications in cancer therapy, as it can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Dipotassium;tetrachloropalladium;dichloride has several advantages for lab experiments. It is relatively easy to synthesize and handle, and it can be used in a wide range of reactions. Additionally, Dipotassium;tetrachloropalladium;dichloride is stable under normal laboratory conditions and can be stored for a long time without significant degradation. However, Dipotassium;tetrachloropalladium;dichloride also has some limitations. It is sensitive to air and moisture, and it can decompose in the presence of certain reagents, such as strong acids or bases. Therefore, careful handling and storage are required to ensure its stability and effectiveness.
Zukünftige Richtungen
There are several future directions for the study of Dipotassium;tetrachloropalladium;dichloride. One area of interest is the development of new catalytic reactions using Dipotassium;tetrachloropalladium;dichloride as a catalyst. This could involve the synthesis of new palladium complexes or the modification of existing ones to improve their catalytic properties. Another area of interest is the application of Dipotassium;tetrachloropalladium;dichloride in the field of nanotechnology, where it could be used to synthesize palladium nanoparticles with specific properties for various applications. Finally, further studies are needed to explore the biochemical and physiological effects of Dipotassium;tetrachloropalladium;dichloride and its potential applications in medicine and biotechnology.
Synthesemethoden
The synthesis of Dipotassium;tetrachloropalladium;dichloride involves the reaction between potassium tetrachloropalladate(II) and potassium chloride in an aqueous solution. The reaction is exothermic and requires careful control of the temperature and pH. The resulting product is a yellow crystalline powder that is soluble in water and other polar solvents.
Eigenschaften
CAS-Nummer |
19662-89-6 |
|---|---|
Produktname |
Dipotassium;tetrachloropalladium;dichloride |
Molekularformel |
Cl6K2Pd |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
dipotassium;tetrachloropalladium;dichloride |
InChI |
InChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI-Schlüssel |
OEDRXJBJMMJUSV-UHFFFAOYSA-H |
SMILES |
[Cl-].[Cl-].Cl[Pd](Cl)(Cl)Cl.[K+].[K+] |
Kanonische SMILES |
Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |
Andere CAS-Nummern |
16919-73-6 |
Piktogramme |
Irritant |
Synonyme |
potassium hexachloropalladate(IV) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)


![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)



![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)

